Vatalanib free base Vatalanib free base Vatalanib, also known as PTK787, is an orally bioavailable anilinophthalazine with potential antineoplastic activity. Vatalanib binds to and inhibits the protein kinase domain of vascular endothelial growth factor receptors 1 and 2; both receptor tyrosine kinases are involved in angiogenesis. This agent also binds to and inhibits related receptor tyrosine kinases, including platelet-derived growth factor (PDGF) receptor, c-Kit, and c-Fms.
Brand Name: Vulcanchem
CAS No.: 212141-54-3
Catalog No.: VC1093243
InChI: InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25)
SMILES: ClC1=CC=C(NC2=NN=C(CC3=CC=NC=C3)C4=C2C=CC=C4)C=C1
Molecular Formula: C20H15ClN4
Molecular Weight: 346.818

Vatalanib free base

* For research use only. Not for human or veterinary use.

CAS No.: 212141-54-3

Inhibitors

Catalog No.: VC1093243

Molecular Formula: C20H15ClN4

Molecular Weight: 346.818

Purity: >98% (or refer to the Certificate of Analysis)

Vatalanib free base - 212141-54-3

CAS No. 212141-54-3
Product Name Vatalanib free base
IUPAC Name N-(4-Chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine
Synonyms PTK787; PTK 787; PTK-787; ZK 222584; ZK222584; ZK-222584; CGP 79787; CGP-797870; ZK-232934; CGP79787D; PTK787/ZK 222584; CGP-7978
Molecular Formula C20H15ClN4
Molecular Weight 346.818
InChI InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25)
InChIKey YCOYDOIWSSHVCK-UHFFFAOYSA-N
SMILES ClC1=CC=C(NC2=NN=C(CC3=CC=NC=C3)C4=C2C=CC=C4)C=C1
Appearance White to off-white crystalline powder
Purity >98% (or refer to the Certificate of Analysis)
Solubility Soluble in DMSO
Description Vatalanib, also known as PTK787, is an orally bioavailable anilinophthalazine with potential antineoplastic activity. Vatalanib binds to and inhibits the protein kinase domain of vascular endothelial growth factor receptors 1 and 2; both receptor tyrosine kinases are involved in angiogenesis. This agent also binds to and inhibits related receptor tyrosine kinases, including platelet-derived growth factor (PDGF) receptor, c-Kit, and c-Fms.
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